molecular formula C28H25N3O4S B3485531 3-BENZAMIDO-N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}BENZAMIDE

3-BENZAMIDO-N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}BENZAMIDE

Cat. No.: B3485531
M. Wt: 499.6 g/mol
InChI Key: QMSQTTRVKCDGIV-UHFFFAOYSA-N
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Description

3-BENZAMIDO-N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDO-N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}BENZAMIDE typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In an industrial setting, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDO-N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamido and sulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-BENZAMIDO-N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-BENZAMIDO-N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZAMIDO-N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to its combination of benzamido and sulfamoyl groups, which confer distinct chemical properties and potential applications. Its ability to inhibit specific enzymes and its versatility in chemical reactions make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-benzamido-N-[4-[benzyl(methyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-31(20-21-9-4-2-5-10-21)36(34,35)26-17-15-24(16-18-26)29-28(33)23-13-8-14-25(19-23)30-27(32)22-11-6-3-7-12-22/h2-19H,20H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSQTTRVKCDGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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